![molecular formula C7H14OS B2669349 1-(Tert-butylsulfanyl)propan-2-one CAS No. 85591-55-5](/img/structure/B2669349.png)
1-(Tert-butylsulfanyl)propan-2-one
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Description
“1-(Tert-butylsulfanyl)propan-2-one” is a chemical compound with the formula C7H14OS . It’s used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “1-(Tert-butylsulfanyl)propan-2-one” consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.Scientific Research Applications
Asymmetric Synthesis and Catalysis
1-(Tert-butylsulfanyl)propan-2-one and its derivatives play a significant role in asymmetric synthesis, especially in the creation of protected 1,2-amino alcohols. These compounds serve as precursors for high yields and diastereoselectivities in the synthesis of protected 1,2-amino alcohols, demonstrating their utility in generating complex chiral molecules. Notably, tert-Butanesulfinyl aldimines and ketimines, which share structural motifs with 1-(Tert-butylsulfanyl)propan-2-one, are utilized for their reactivity with organometallic reagents, facilitating the addition to N-sulfinyl aldimines and ketimines with high selectivity. This process is instrumental in the asymmetric synthesis of amines, showcasing the tert-butylsulfanyl group's utility as a powerful chiral directing group in organic synthesis (Tang, Volkman, & Ellman, 2001).
Fluorination and Chemical Transformations
The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, related to 1-(Tert-butylsulfanyl)propan-2-one, is highlighted for its high thermal stability and resistance to aqueous hydrolysis, marking it as a superior deoxofluorinating agent. This agent facilitates diverse fluorination capabilities, including the conversion of various functional groups to fluorinated counterparts with high yield and selectivity. Its application in deoxofluoro-arylsulfinylation demonstrates the versatility and efficiency of sulfur-containing compounds in facilitating fluorine incorporation into organic molecules, which is of significant interest in drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).
Advanced Intermediates for Synthesis
N-tert-Butanesulfinyl imines, closely related to 1-(Tert-butylsulfanyl)propan-2-one, are exceedingly versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared from enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting the tert-butylsulfanyl group's role in activating imines for nucleophilic addition. This methodology allows for the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, further illustrating the critical role of tert-butylsulfanyl derivatives in organic synthesis (Ellman, Owens, & Tang, 2002).
properties
IUPAC Name |
1-tert-butylsulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXECLDZCQMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylsulfanyl)propan-2-one |
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